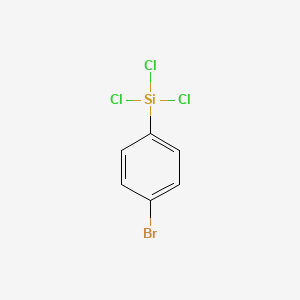

(4-Bromophenyl)trichlorosilane

CAS No.: 27752-77-8

Cat. No.: VC3689393

Molecular Formula: C6H4BrCl3Si

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27752-77-8 |

|---|---|

| Molecular Formula | C6H4BrCl3Si |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | (4-bromophenyl)-trichlorosilane |

| Standard InChI | InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H |

| Standard InChI Key | WODNGFYRYQNMEO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br |

Introduction

Fundamental Properties and Structural Characteristics

(4-Bromophenyl)trichlorosilane is an organosilicon compound with the chemical formula C₆H₄BrSiCl₃. It consists of a 4-bromophenyl group attached to a trichlorosilane unit, creating a molecule with distinctive reactivity patterns due to the presence of both the bromine atom and the trichlorosilyl group.

Physical and Chemical Properties

The compound exhibits several key physical and chemical properties that influence its behavior in various applications and reactions:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-bromophenyl)-trichlorosilane | PubChem |

| Chemical Formula | C₆H₄BrCl₃Si | PubChem |

| Molecular Weight | 290.4 g/mol | PubChem |

| CAS Number | 27752-77-8 | ChemIDplus |

| Physical Appearance | Colorless liquid | Inferred from similar compounds |

| Solubility | Reacts with water and alcohols | Based on reactivity |

| InChI | InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | PubChem |

| InChI Key | WODNGFYRYQNMEO-UHFFFAOYSA-N | PubChem |

The trichlorosilane group is highly reactive, particularly toward nucleophiles such as water, alcohols, and amines. This reactivity forms the basis for many of its applications in surface modification and organic synthesis.

Structural Features

The structure of (4-Bromophenyl)trichlorosilane features several key elements that contribute to its chemical behavior:

-

A 4-bromophenyl group connected directly to a silicon atom

-

Three chlorine atoms bonded to the silicon, creating a reactive trichlorosilyl moiety

-

A tetrahedral arrangement around the silicon atom

-

The bromine atom positioned para to the silicon attachment point on the phenyl ring

This structural arrangement allows for selective reactivity, making the compound valuable in various synthetic pathways and applications.

Synthesis Methods

Several synthetic routes exist for preparing (4-Bromophenyl)trichlorosilane, with the most common approaches utilizing organometallic chemistry principles.

Grignard Reaction Approach

One of the primary synthetic routes involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with silicon tetrachloride:

-

Preparation of the Grignard reagent from 4-bromobenzene and magnesium in anhydrous ether

-

Reaction of the formed Grignard reagent with silicon tetrachloride (SiCl₄)

-

Purification through fractional distillation or chromatography techniques

This approach must be conducted under strictly anhydrous conditions using inert atmosphere techniques (typically nitrogen or argon) to prevent unwanted side reactions with moisture.

Alternative Synthesis Methods

Alternative methods for synthesis include:

-

Redistribution reactions using ion-exchange resins to redistribute chlorosilanes

-

Direct halogenation of phenyltrichlorosilane at the para position

-

Metal-catalyzed coupling reactions between bromobenzene derivatives and trichlorosilane

Each method offers distinct advantages depending on available starting materials, scale requirements, and desired purity levels.

Purification Techniques

Obtaining high-purity (4-Bromophenyl)trichlorosilane is essential for many applications, particularly in semiconductor and electronics industries. Common purification methods include:

-

Fractional distillation under reduced pressure

-

Column chromatography using anhydrous conditions

-

Recrystallization from appropriate anhydrous solvents

Quality control typically employs gas chromatography or nuclear magnetic resonance spectroscopy to verify purity, with industrial applications often requiring purity levels exceeding 99.9%.

Chemical Reactivity

(4-Bromophenyl)trichlorosilane exhibits diverse reactivity profiles, primarily centered on the highly reactive trichlorosilane group and the functionalized aromatic ring.

Nucleophilic Substitution Reactions

The trichlorosilyl group readily undergoes nucleophilic substitution reactions with various nucleophiles:

| Nucleophile | Product Type | Application |

|---|---|---|

| Alcohols (ROH) | Alkoxysilanes | Surface modification, coupling agents |

| Amines (R₂NH) | Aminosilanes | Adhesion promoters, catalysts |

| Water (H₂O) | Silanols/Siloxanes | Silicone precursors |

| Thiols (RSH) | Thiosilanes | Specialized coatings |

These substitution reactions typically proceed readily, often requiring controlled conditions to prevent complete hydrolysis of all silicon-chlorine bonds.

Hydrosilylation Reactions

The compound can participate in hydrosilylation reactions, particularly when one or more chlorine atoms have been substituted with other groups. These reactions involve the addition of Si-H bonds across unsaturated carbon-carbon bonds (alkenes or alkynes), typically facilitated by transition metal catalysts such as platinum or palladium compounds.

Reactions Involving the Bromine Functionality

The bromine atom at the para position enables additional reaction pathways:

-

Cross-coupling reactions (Suzuki, Sonogashira, etc.) for C-C bond formation

-

Halogen-metal exchange reactions for further functionalization

-

Radical-mediated transformations

This dual reactivity (at both the silicon and bromine sites) makes the compound particularly versatile in organic synthesis and materials development.

Applications in Scientific Research

The unique chemical properties of (4-Bromophenyl)trichlorosilane make it valuable across multiple scientific disciplines.

Applications in Organic Synthesis

In organic synthesis, the compound serves as:

-

A building block for constructing complex organosilicon compounds

-

An intermediate in the preparation of functionalized silanes and siloxanes

-

A precursor for silicon-containing heterocycles and polymers

The ability to undergo selective transformations at either the silicon center or the bromine-substituted aromatic ring provides synthetic versatility that is highly valued in complex molecule synthesis.

Materials Science Applications

In materials science, (4-Bromophenyl)trichlorosilane finds application in:

| Application Area | Function | Advantage |

|---|---|---|

| Surface Modification | Creation of hydrophobic surfaces | Enhanced water repellency |

| Adhesion Promotion | Improvement of interfacial bonding | Better material durability |

| Electronic Materials | Precursor for specialized silicones | Tailored electronic properties |

| Optical Materials | Component in photonic devices | Controlled refractive properties |

The compound reacts with hydroxyl groups present on various surfaces (glass, silicon, metal oxides) to form robust siloxane bonds, enabling permanent surface modification with a pendant bromophenyl group that can undergo further functionalization.

Biological Applications

Research has explored the potential biological applications of (4-Bromophenyl)trichlorosilane derivatives, including:

-

Surface modification of biomaterials to enhance biocompatibility

-

Development of antimicrobial surfaces through specific functionalization

-

Creation of biosensors with specialized detection capabilities

-

Synthesis of bioactive silicon-containing compounds

Studies suggest that properly functionalized derivatives may exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines, though these applications typically involve derivatives rather than the parent compound itself.

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for characterizing (4-Bromophenyl)trichlorosilane and confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information:

-

¹H NMR shows characteristic aromatic proton signals in the δ 7.2–7.8 ppm range

-

¹³C NMR reveals the carbon framework with distinctive shifts for the brominated carbon

-

²⁹Si NMR provides direct information about the silicon environment, with signals typically appearing between δ -5 and -15 ppm for trichlorosilyl groups

-

Coupling patterns help confirm the para-substitution pattern of the bromine atom

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~550 | Si-Cl stretching vibrations |

| ~1100 | Si-C (aromatic) stretching |

| ~1400-1600 | Aromatic C=C stretching |

| ~800-850 | C-Br stretching |

These spectral features serve as diagnostic markers for confirming the compound's identity and purity.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help establish structure:

-

Molecular ion peaks corresponding to the isotopic pattern of bromine and chlorine

-

Characteristic fragmentations including loss of chlorine atoms

-

Silicon-containing fragment patterns that follow distinctive isotopic distributions

Comparison with Similar Compounds

Understanding how (4-Bromophenyl)trichlorosilane compares to related compounds provides valuable context for its applications and reactivity.

Structural Analogs

Several structural analogs offer interesting comparisons:

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| Trichlorosilane (HSiCl₃) | No aromatic group | More volatile, different reactivity pattern |

| Phenyltrichlorosilane (C₆H₅SiCl₃) | No bromine substituent | Different electronic properties, less versatile for further functionalization |

| (4-Chlorophenyl)trichlorosilane | Chlorine instead of bromine | Similar but less reactive at the halogen position |

| (4-Iodophenyl)trichlorosilane | Iodine instead of bromine | More reactive at the halogen position for coupling reactions |

These differences influence reactivity, physical properties, and application suitability.

Reactivity Comparisons

The relative reactivity of these compounds varies based on their structure:

-

The trichlorosilyl group reactivity remains similar across the series

-

Para-substituents affect the electronic properties of the aromatic ring

-

Halogen reactivity follows the order I > Br > Cl in terms of participation in cross-coupling reactions

-

Steric factors play a minor role due to the para-positioning of substituents

Current Research and Future Perspectives

Research on (4-Bromophenyl)trichlorosilane continues to evolve, with several emerging areas of interest.

Advanced Materials Development

Current research focuses on utilizing the compound in:

-

Self-assembled monolayers (SAMs) with specialized functions

-

Hierarchical surface patterning through selective functionalization

-

Development of stimuli-responsive materials

-

Integration into semiconductor processing for specialized applications

Synthetic Methodology Advances

Improvements in synthetic approaches include:

-

Greener synthesis methods reducing waste and hazardous reagents

-

Continuous flow processes for safer handling

-

Catalytic methods enabling more selective transformations

-

Asymmetric variations enabling stereoselective reactions

Future Research Directions

Promising future directions include:

-

Application in emerging nanomaterials

-

Development of biocompatible derivatives for medical applications

-

Integration into sustainable materials processes

-

Exploration of novel catalytic applications

Computational Studies

Computational modeling has provided valuable insights into the reactivity and properties of (4-Bromophenyl)trichlorosilane.

Density Functional Theory (DFT) Calculations

DFT studies have examined:

-

Transition states for Si-Cl bond cleavage reactions

-

Energetics of hydrolysis pathways

-

Electronic structure and charge distribution

-

Reactivity predictions in various environments

These calculations typically employ B3LYP/6-31G(d) or similar levels of theory to predict activation energies and thermodynamic parameters for key reactions.

Molecular Dynamics Simulations

Molecular dynamics approaches have investigated:

-

Solvent effects on reaction rates and mechanisms

-

Behavior at interfaces and surfaces

-

Conformational preferences and dynamics

-

Interactions with biological macromolecules

These simulations help optimize reaction conditions and predict behavior in complex environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume